

# SNIPER(ABL)-058: A Technical Whitepaper

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## Compound of Interest

Compound Name: SNIPER(ABL)-058

Cat. No.: B12297329

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## Abstract

**SNIPER(ABL)-058** is a novel heterobifunctional molecule designed as a specific and non-genetic inhibitor of apoptosis protein [IAP]-dependent protein eraser (SNIPER) to induce the degradation of the BCR-ABL fusion protein.<sup>[1]</sup> This oncoprotein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).<sup>[1]</sup>

**SNIPER(ABL)-058** is a chimeric compound that conjugates the ABL kinase inhibitor Imatinib to a derivative of the IAP ligand LCL161 via a polyethylene glycol (PEG) linker.<sup>[1]</sup> By hijacking the cellular ubiquitin-proteasome system, **SNIPER(ABL)-058** offers a potential therapeutic strategy for CML, including cases that have developed resistance to traditional kinase inhibitors.<sup>[1]</sup> This document provides a detailed overview of the technical aspects of **SNIPER(ABL)-058**, including its mechanism of action, quantitative performance data, and the experimental protocols utilized for its characterization.

## Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized CML treatment, drug resistance remains a clinical challenge.

Targeted protein degradation has emerged as a promising therapeutic modality to overcome the limitations of traditional enzyme inhibition. **SNIPER(ABL)-058** is a key example of this approach, designed to eliminate the BCR-ABL oncoprotein rather than merely inhibiting its enzymatic activity.

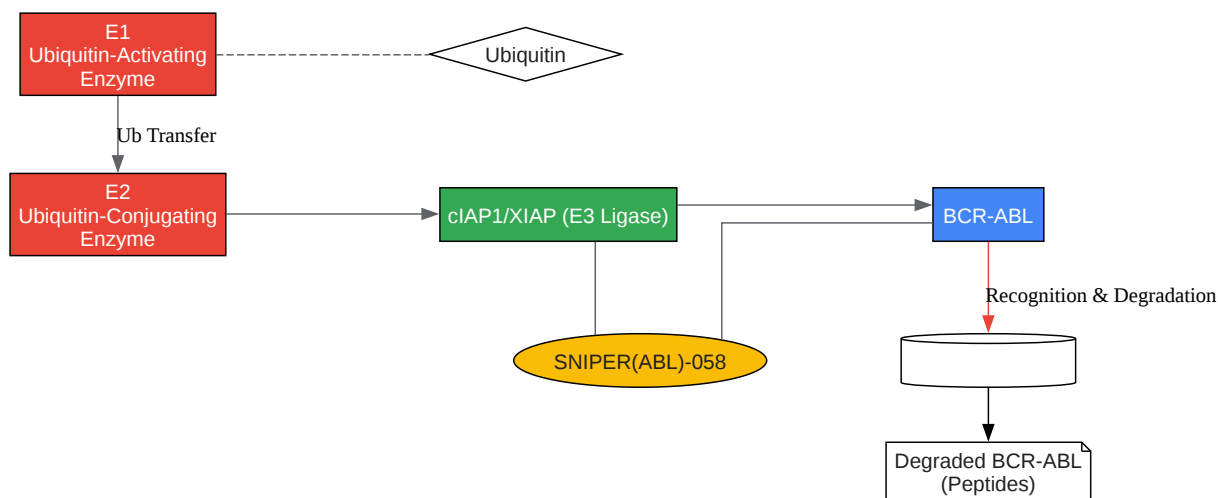
## Molecular Composition and Structure

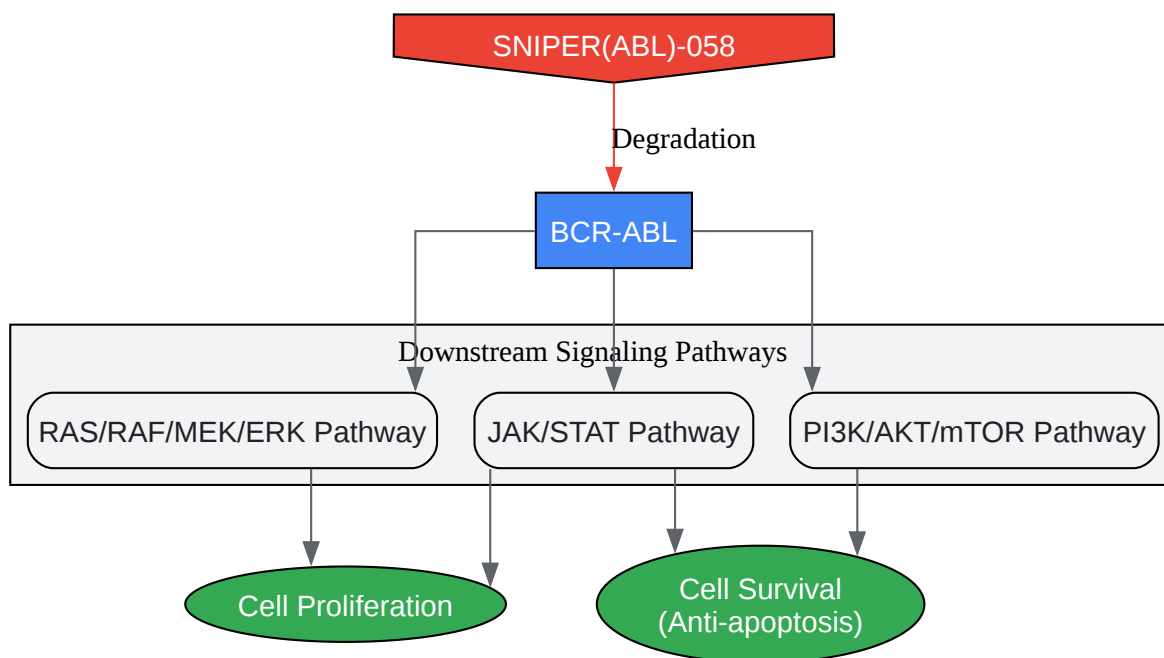
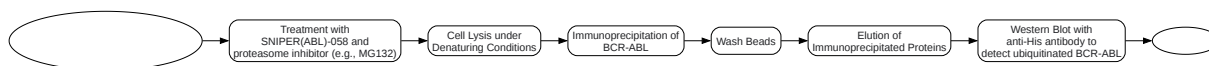
**SNIPER(ABL)-058** is a heterobifunctional molecule with three key components:

- Target-binding Ligand: Imatinib, a well-characterized inhibitor that specifically binds to the kinase domain of the ABL protein.
- E3 Ligase-recruiting Ligand: A derivative of LCL161, which is a ligand for the inhibitor of apoptosis protein (IAP) family of E3 ubiquitin ligases.[\[1\]](#)
- Linker: A polyethylene glycol (PEG) linker that connects the Imatinib and LCL161 derivative moieties, with an optimized length to facilitate the formation of a productive ternary complex between BCR-ABL and an IAP E3 ligase.[\[1\]](#)

## Mechanism of Action

**SNIPER(ABL)-058** functions by inducing the proximity of the BCR-ABL protein to IAP E3 ubiquitin ligases, specifically cIAP1 and XIAP.[\[1\]](#) This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BCR-ABL substrate, leading to its polyubiquitination. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.





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## References

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